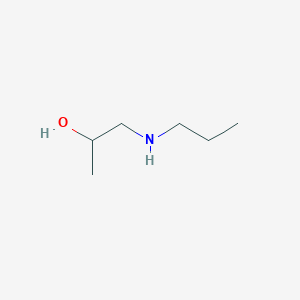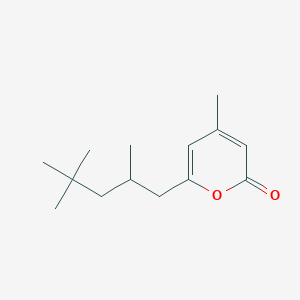
Disperse Orange 37
Übersicht
Beschreibung
Disperse Orange 37 is a textile dye allergen . It is a component of commercial dye formulation Dispersol Black Dye used in the textile industry for dyeing synthetic fibers .
Molecular Structure Analysis
The empirical formula for Disperse Orange 37 is C17H15Cl2N5O2 . Its molecular weight is 392.24 . The structure of Disperse Orange 37 includes two aromatic rings with an amino group on one of the rings and the other is substituted with a nitro group .Physical And Chemical Properties Analysis
Disperse Orange 37 is a powder used for microscopy . It has an extinction coefficient of ≥250 at 415-425 nm in methanol .Wissenschaftliche Forschungsanwendungen
Microscopy
Disperse Orange 37 is used in microscopy . It is a component of commercial dye formulation Dispersol Black Dye used in the textile industry for dyeing synthetic fibers .
Hematology
This compound is also used in hematology, the study of blood, blood-forming organs, and blood diseases .
Histology
In histology, the study of the microscopic structure of tissues, Disperse Orange 37 is used .
Diagnostic Assay Manufacturing
Disperse Orange 37 is used in the manufacturing of diagnostic assays, which are procedures for measuring the concentration or activity of a substance .
Textile Industry
Disperse Orange 37 is a textile dye allergen . It is a component of commercial dye formulation Dispersol Black Dye used in the textile industry for dyeing synthetic fibers .
Environmental Impact Studies
Disperse Orange 37 has been used in experimental studies to understand the mutagenic and carcinogenic potential of textile azo dye processing plant effluent . This is important as it is known to have an impact on drinking water sources .
Safety and Hazards
Disperse Orange 37 may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place .
Relevant Papers The relevant papers retrieved discuss various aspects of Disperse Orange 37, including its use in the textile industry , its potential environmental impacts , and its safety data . These papers provide valuable insights into the properties and impacts of Disperse Orange 37.
Wirkmechanismus
Target of Action
Disperse Orange 37 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers, where it is used to impart color. The dye has a strong affinity for these fibers and can effectively bind to them, resulting in a stable and vibrant color .
Mode of Action
The mode of action of Disperse Orange 37 involves the interaction of the dye with synthetic fibers. The dye molecules penetrate the fiber and bind to it, resulting in a change in the color of the fiber
Biochemical Pathways
It’s worth noting that some studies have been conducted to understand the potential mutagenic and carcinogenic effects of textile azo dye processing plant effluent, which includes dyes like disperse orange 37 . These studies aim to understand how these compounds might interact with biological systems and potentially affect cellular processes.
Result of Action
The primary result of the action of Disperse Orange 37 is the imparting of a vibrant orange color to synthetic fibers . On a molecular level, this involves the binding of the dye molecules to the fibers. Potential secondary effects, such as mutagenic or carcinogenic effects, are the subject of ongoing research .
Action Environment
The action of Disperse Orange 37 is influenced by various environmental factors. The temperature, pH, and other conditions of the dyeing process can affect the efficacy of the dye and the stability of the color. Additionally, the type and condition of the fiber can also influence the action of the dye .
Eigenschaften
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRTXVUEZJYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044538 | |
| Record name | C.I. Disperse Orange 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Orange 37 | |
CAS RN |
13301-61-6, 12223-33-5 | |
| Record name | Disperse Orange 37 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13301-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Orange 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE ORANGE 37 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0AEY2096I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Disperse Orange 37's molecular packing affect its photostability in glassy materials?
A1: Research indicates a strong correlation between the molecular packing of Disperse Orange 37 in glassy materials and its photostability. When deposited using physical vapor deposition at specific substrate temperatures, DO37 forms denser glasses with up to 1.3% higher density compared to liquid-cooled glasses [, ]. This increased density significantly enhances photostability, with a remarkable 50-fold improvement observed in some cases []. This suggests that denser packing restricts molecular movement, hindering the photoisomerization process responsible for degradation and enhancing the dye's lifespan in these materials.
Q2: What are the environmental concerns associated with Disperse Orange 37?
A2: Disperse Orange 37, commonly used in textile dyeing, raises environmental concerns due to its presence in industrial wastewater [, , ]. Studies have detected DO37 in river sediments downstream from textile plants, indicating its persistence in the environment []. Additionally, chlorination of water containing DO37, a common disinfection process in water treatment plants, can lead to the formation of mutagenic byproducts []. These findings highlight the importance of monitoring DO37 levels in water sources and exploring effective treatment methods to minimize its ecological impact.
Q3: Can you provide the molecular formula, weight, and spectroscopic data for Disperse Orange 37?
A3: While the provided research papers focus on the material properties and environmental impact of Disperse Orange 37, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. To obtain this information, consult chemical databases like PubChem or ChemSpider.
Q4: How can resonant soft X-ray scattering (RSoXS) contribute to our understanding of Disperse Orange 37 in multi-component systems?
A4: RSoXS proves valuable in analyzing the phase separation behavior of Disperse Orange 37 in multi-component systems, particularly when co-deposited with other molecules like TPD []. This technique, coupled with AFM and PiFM, helps determine the domain size, spacing, and composition of distinct phases within the blend. Importantly, RSoXS can detect subtle length scales of phase separation that may not be apparent through AFM alone []. This deeper understanding of phase behavior is crucial for optimizing the performance of DO37 in applications like organic electronics and optoelectronic devices.
Q5: Has Disperse Orange 37 been linked to allergic reactions?
A5: While not a primary focus of the provided papers, one study mentions Disperse Orange 37 as a potential allergen in textiles []. Disperse dyes, in general, are recognized contact allergens, and their presence in textiles raises concerns about potential skin sensitization and allergic contact dermatitis. While more research is needed to specifically address DO37's allergenic potential, its classification as a disperse dye warrants caution regarding its use in materials that come into contact with skin.
Q6: How does the substrate temperature during vapor deposition affect the morphology of films containing Disperse Orange 37?
A6: The substrate temperature plays a critical role in determining the morphology of vapor-deposited films containing DO37. Research has shown that higher substrate temperatures lead to larger and more compositionally pure domains of DO37 within a co-deposited system []. This temperature dependence highlights the possibility of tuning the film morphology and, consequently, its properties by carefully controlling the deposition conditions.
Q7: What analytical methods are used to detect and quantify Disperse Orange 37 in environmental and material samples?
A7: Several analytical techniques are employed to detect and quantify Disperse Orange 37 in various matrices. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is used to identify and quantify DO37 in water samples []. For complex mixtures like ecological textiles, a more advanced technique like high-performance liquid chromatography coupled with linear ion trap/orbitrap high-resolution mass spectrometry (HPLC-LTQ/Orbitrap MS) provides higher selectivity and sensitivity for accurate identification and quantification []. Thin-layer chromatography (TLC) offers a simpler approach for detecting DO37 in environmental samples like sediments []. The choice of method depends on the sample type, the complexity of the matrix, and the desired level of sensitivity and specificity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





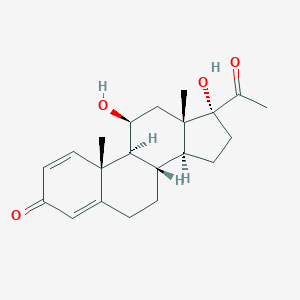

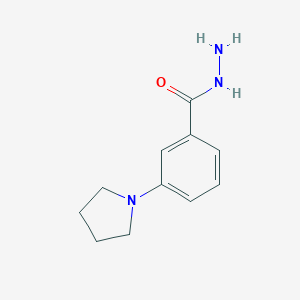

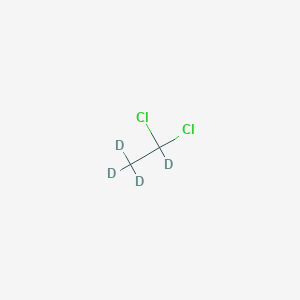
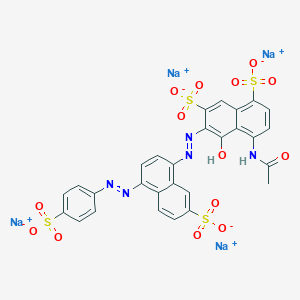
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)
![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
